
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This pyrazole derivative is synthesized using a specific method that involves the reaction of various chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological activity through the modulation of specific molecular targets. The compound has been shown to inhibit the activity of specific enzymes and proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. Additionally, the compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. However, the compound also exhibits several limitations. The mechanism of action of the compound is not fully understood, making it difficult to optimize its activity. Additionally, the compound exhibits low solubility in water, making it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is the further optimization of the compound's biological activity. This could involve the synthesis of analogs of the compound with improved activity. Another potential direction is the development of new drugs based on the compound's activity. Additionally, the compound's potential applications in material science could be further explored, including its use in the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-bromoacetophenone, 2-chloroacetophenone, and 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. This reaction results in the formation of the desired pyrazole derivative. The reaction is carried out under specific conditions, including the use of a suitable solvent and temperature.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been used in the synthesis of various materials, including nanoparticles and polymers.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUIQUGEROABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

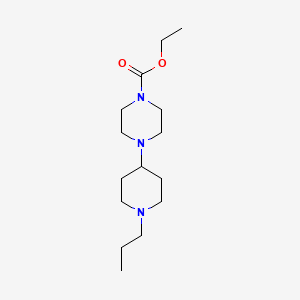
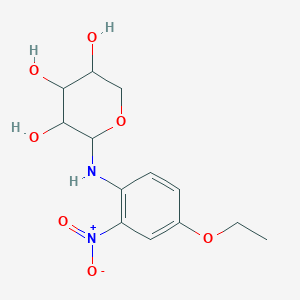
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)
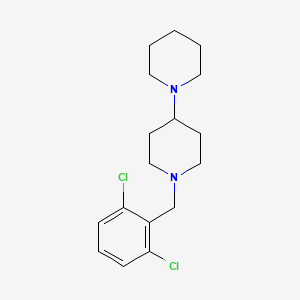
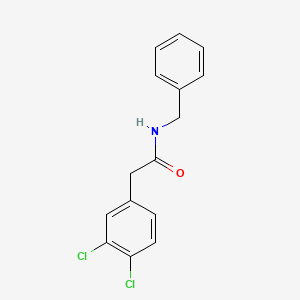
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)
![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)
![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
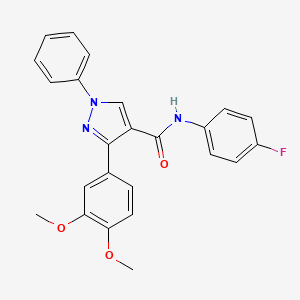
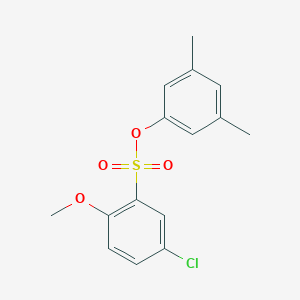
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)